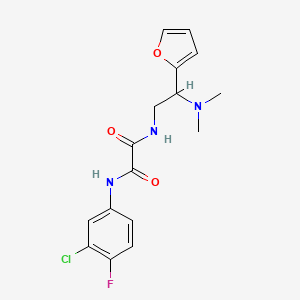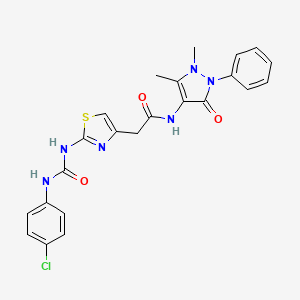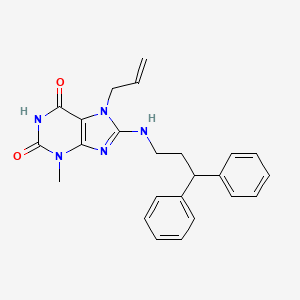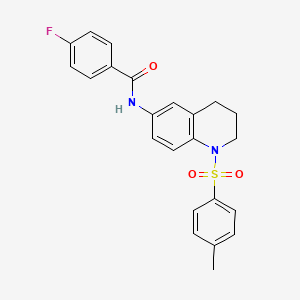
N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions that carefully introduce functional groups to achieve the desired molecular architecture. For example, Huang et al. (2005) synthesized a complex molecule by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, showcasing the intricate steps needed to construct complex molecules with specific functionalities (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their potential applications and interactions. X-ray crystallography is a common technique for elucidating molecular structures. For instance, Al-Hourani et al. (2016) determined the structure of a complex molecule through X-ray crystallography, highlighting the importance of this technique in understanding molecular geometry and potential interaction sites (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore their reactivity and potential as intermediates for further chemical transformations. The synthesis and characterization of binuclear copper(II) complexes by Xiao-Wen Li et al. (2012) illustrate the complex reactions these compounds can undergo and their potential in catalysis and material science (Xiao-Wen Li et al., 2012).
科学的研究の応用
Neurokinin-1 Receptor Antagonism
Compounds with structural similarity to the specified chemical, particularly those containing dimethylamino and fluorophenyl groups, have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These antagonists show promise in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting their significance in neuroscience research and potential therapeutic applications (Harrison et al., 2001).
Photochemical Synthesis
The presence of dimethylamino and furan-2-yl groups suggests potential utility in photochemical synthesis applications. Research has demonstrated the smooth photochemical preparation of dimethylaminophenylfurans, -pyrroles, and -thiophenes, indicating the compound's relevance in the development of novel photochemical synthesis methods (Guizzardi et al., 2000).
Malaria Treatment
Derivatives of compounds containing chloro-fluorophenyl and dimethylamino groups have been investigated for their inhibitory effects on Plasmodium falciparum, the parasite responsible for malaria. These studies are crucial for discovering new chemotypes for malaria treatment with potential alternative mechanisms of action compared to existing agents (Krake et al., 2017).
Environmental Monitoring
Compounds with fluorophenyl and dimethylamino groups have been applied in environmental monitoring, specifically in the analysis and detection of herbicides in natural water. This application demonstrates the compound's relevance to environmental science and pollution monitoring (Zimmerman et al., 2002).
Fluorescent Chemosensors
The structural features of the compound suggest potential applications as fluorescent chemosensors, particularly for detecting metal ions in aqueous solutions. Research in this area has focused on developing off-on fluorescence type chemosensors for Zn2+, with implications for environmental monitoring and analytical chemistry (Kim et al., 2016).
特性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O3/c1-21(2)13(14-4-3-7-24-14)9-19-15(22)16(23)20-10-5-6-12(18)11(17)8-10/h3-8,13H,9H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUXVMJTZIDLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)

![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2480367.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2480369.png)


![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)

![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)